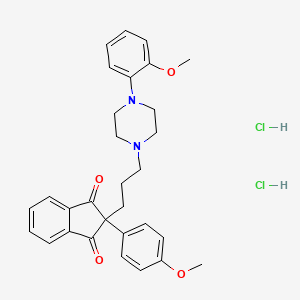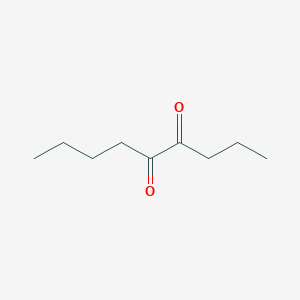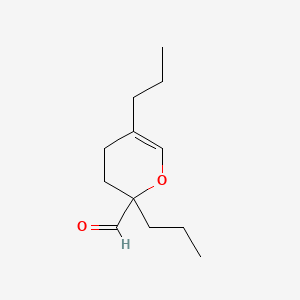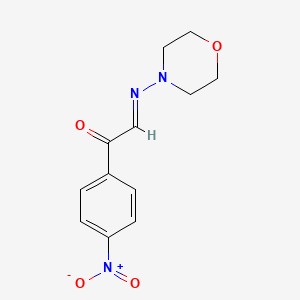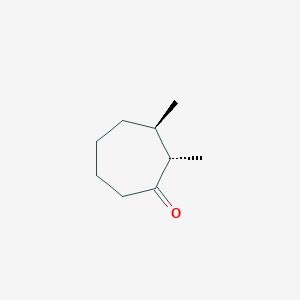
(2S,3R)-2,3-Dimethylcycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2,3-Dimethylcycloheptan-1-one is an organic compound with a unique structure characterized by a seven-membered ring with two methyl groups attached at the second and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dimethylcycloheptan-1-one can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts or reagents to ensure the correct stereochemistry. For example, the use of lithium dialkylcuprates in a 1,4-addition reaction to an enone precursor can yield the desired compound with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-Dimethylcycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,3R)-2,3-Dimethylcycloheptan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3R)-2,3-Dimethylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry can influence its binding affinity and activity. For example, it may interact with enzymes or receptors in a stereospecific manner, affecting the overall biological response .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another compound with similar stereochemistry used in biological studies.
(2S,3R)-2-Bromo-2,3-diphenylbutane: Known for its stereospecific reactions in organic synthesis.
Uniqueness
(2S,3R)-2,3-Dimethylcycloheptan-1-one is unique due to its seven-membered ring structure and the specific placement of methyl groups, which can influence its reactivity and interactions in various chemical and biological contexts.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
34759-52-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(10)8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
XOFXPPMXTKZMRD-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CCCCC(=O)[C@H]1C |
Canonical SMILES |
CC1CCCCC(=O)C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


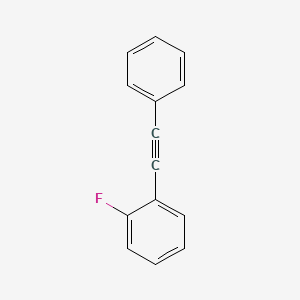
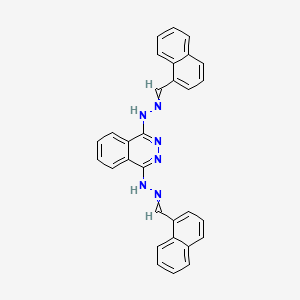
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
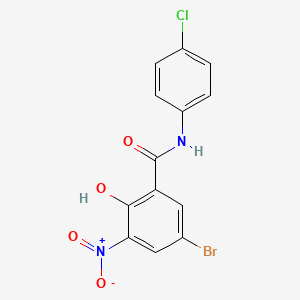



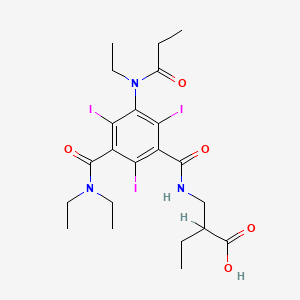
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
